N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Leukotriene Antagonism

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide (CAS 923386-15-6) is a synthetic small molecule composed of a benzofuran–thiazole heterocyclic core coupled via an acetamide linker to a benzylsulfonyl moiety (molecular formula C₂₀H₁₆N₂O₄S₂, MW 412.48 g/mol). It belongs to the thiazolylbenzofuran derivative class originally disclosed in Fujisawa patent families as leukotriene and SRS‑A antagonists.

Molecular Formula C20H16N2O4S2
Molecular Weight 412.48
CAS No. 923386-15-6
Cat. No. B2557961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide
CAS923386-15-6
Molecular FormulaC20H16N2O4S2
Molecular Weight412.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H16N2O4S2/c23-19(13-28(24,25)12-14-6-2-1-3-7-14)22-20-21-16(11-27-20)18-10-15-8-4-5-9-17(15)26-18/h1-11H,12-13H2,(H,21,22,23)
InChIKeyGIEXGDPRHMAYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide (CAS 923386-15-6): Core Scaffold and Procurement Identity


N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide (CAS 923386-15-6) is a synthetic small molecule composed of a benzofuran–thiazole heterocyclic core coupled via an acetamide linker to a benzylsulfonyl moiety (molecular formula C₂₀H₁₆N₂O₄S₂, MW 412.48 g/mol) . It belongs to the thiazolylbenzofuran derivative class originally disclosed in Fujisawa patent families as leukotriene and SRS‑A antagonists [1]. The compound is supplied as a research‑grade chemical with a typical purity specification of ≥95% .

Why N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide Cannot Be Freely Substituted by In‑Class Analogs


Thiazolylbenzofuran derivatives vary substantially in the nature of the N‑acyl/sulfonyl side chain appended to the 2‑amino position of the thiazole ring, and this variation directly controls both target engagement and drug‑like properties. The benzylsulfonylacetamide substituent present in CAS 923386-15-6 is geometrically and electronically distinct from the sulfonylbenzamide or simple acetamide groups found in close analogs [1]. Patent disclosures confirm that even minor modifications to the side‑chain linker length, sulfonyl substitution, or aryl attachment significantly shift leukotriene‑antagonist potency [2]. Consequently, procurement of a “thiazolylbenzofuran” without specifying the exact substituent pattern risks selecting a compound with different biological activity, physicochemical profile, and synthetic tractability.

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Identity: Benzylsulfonylacetamide Side Chain Differentiates from Sulfonylbenzamide and Chloroacetamide Analogs

CAS 923386-15-6 features a benzylsulfonyl group attached through a two‑carbon acetamide spacer (‑CH₂‑C(=O)‑NH‑), whereas the closest BindingDB‑characterized analog MLS000374456 bears a bulkier 4‑(2,6‑dimethylmorpholin‑4‑yl)sulfonylbenzamide group [1]. The simple acetamide analog N‑(4‑(benzofuran‑2‑yl)thiazol‑2‑yl)acetamide (CAS 923504‑00‑1) lacks any sulfonyl moiety . This structural divergence is critical because the benzylsulfonyl group provides a geometrically compact, hydrogen‑bond‑accepting sulfone that is absent in the acetamide comparator and sterically/electronically distinct from the morpholino‑sulfonylbenzamide of MLS000374456.

Medicinal Chemistry Structure–Activity Relationship Leukotriene Antagonism

Predicted Physicochemical Profile: LogP and Solubility Differentiate from More Lipophilic Analogs

The target compound has a predicted XLogP3 of approximately 3.1, placing it in a moderate lipophilicity range . In contrast, the morpholino‑sulfonylbenzamide analog MLS000374456 has a computed XLogP3 of 3.9, indicating higher lipophilicity [1]. The simple acetamide analog (CAS 923504‑00‑1) has a lower predicted logP (~2.5) but lacks the sulfone pharmacophore altogether . The benzylsulfonyl group thus provides a balance of polarity (via the sulfone) and lipophilicity (via the benzyl ring) that is not replicated in either extreme comparator.

Drug-likeness Physicochemical Properties ADME Prediction

Class-Level Biological Activity: Thiazolylbenzofuran Scaffold Shows Leukotriene Antagonism Not Present in Simple Thiazole Acetamides

The thiazolylbenzofuran scaffold of CAS 923386-15-6 is disclosed in Fujisawa patent EP 0528337 A1 as possessing leukotriene and SRS‑A (slow‑reacting substance of anaphylaxis) antagonist activity [1]. While specific IC₅₀ values for CAS 923386-15-6 are not publicly reported, the patent exemplifies structurally related compounds with functional antagonist activity in guinea‑pig ileum and trachea assays at concentrations in the sub‑micromolar to micromolar range [1]. By contrast, simple 2‑aminothiazole acetamides lacking the benzofuran ring are not claimed as leukotriene antagonists .

Leukotriene Antagonism SRS-A Inhibition Anti-inflammatory

Commercial Purity Specification: ≥95% Purity Offers Reproducible Starting Material Quality vs. Lower-Purity or Unspecified Analogs

CAS 923386-15-6 is supplied with a documented purity specification of ≥95% (HPLC) by multiple vendors . Several closely related analogs such as N‑(4‑(benzofuran‑2‑yl)thiazol‑2‑yl)‑2‑chloroacetamide (CAS 924129‑01‑1) and N‑(4‑(benzofuran‑2‑yl)thiazol‑2‑yl)pivalamide are offered at lower or unspecified purity . A defined purity threshold is essential for reproducible dose–response assays and for minimizing the contribution of impurities to off‑target effects.

Chemical Purity Reproducibility Research Procurement

Recommended Research Application Scenarios for N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide (CAS 923386-15-6)


Leukotriene/SRS‑A Pathway Probe in Isolated Tissue Pharmacology

Based on the Fujisawa patent class disclosure, CAS 923386-15-6 can serve as a starting scaffold for investigating leukotriene D₄‑mediated contraction in guinea‑pig ileum or trachea assays . Its benzylsulfonylacetamide side chain provides a distinct polarity‑lipophilicity balance (XLogP3 ≈ 3.1) that may confer different tissue distribution kinetics compared to more lipophilic analogs such as MLS000374456 (XLogP3 = 3.9) [1].

Structure–Activity Relationship (SAR) Expansion Around the Benzylsulfonyl Pharmacophore

The compound offers a unique benzylsulfonyl attachment point that is absent in the simple acetamide (CAS 923504‑00‑1) and structurally distinct from the morpholino‑sulfonylbenzamide of MLS000374456 . Researchers building SAR libraries can use CAS 923386-15-6 to probe the contribution of the benzylsulfone group to target binding, metabolic stability, and solubility without introducing the additional conformational complexity of a morpholine ring [1].

High‑Purity Reference Standard for Analytical Method Development

With a commercial purity specification of ≥95% (HPLC), this compound is suitable as a reference standard for developing and validating HPLC, LC‑MS, or NMR analytical methods for thiazolylbenzofuran derivatives . The defined purity allows its use as a system suitability standard when profiling less well‑characterized analogs or reaction mixtures .

In‑Vitro ADME Screening of Sulfone‑Containing Benzofuran Hybrids

The moderate computed lipophilicity (XLogP3 ≈ 3.1) and moderate TPSA (≈105 Ų) position CAS 923386-15-6 in a favorable drug‑like chemical space . It can be employed as a representative sulfone‑containing member in microsomal stability, CYP inhibition, or PAMPA permeability panels, enabling comparison with non‑sulfone benzofuran–thiazoles and with more lipophilic sulfonylbenzamide analogs such as MLS000374456 [1].

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